Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Description

The exact mass of the compound Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (4-ethenylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWMYLFHBXEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87261-04-9 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87261-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2073695 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87188-51-0 | |

| Record name | 1,1-Dimethylethyl 4-ethenylphenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87188-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087188510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87188-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-Vinylphenyl Carbonate (CAS 87188-51-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 4-vinylphenyl carbonate, CAS number 87188-51-0. This document explores its fundamental chemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in advanced lithography and potential in biomedical fields.

Chemical Identity and Physicochemical Properties

tert-Butyl 4-vinylphenyl carbonate, systematically named carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, is also commonly known as p-tert-butoxycarbonyloxystyrene (tBVPC or t-BOC-styrene). This monomer is a cornerstone in the formulation of chemically amplified photoresists, critical materials in the microelectronics industry.[1][2][3]

The core of its functionality lies in the thermally stable tert-butoxycarbonyl (BOC) protecting group attached to a polymerizable styrene backbone.[4] This unique structure allows for a dramatic change in solubility upon exposure to acid, a property ingeniously exploited in lithographic processes.[5][6]

Table 1: Physicochemical Properties of tert-Butyl 4-Vinylphenyl Carbonate

| Property | Value | Source(s) |

| CAS Number | 87188-51-0 | [1][2] |

| Molecular Formula | C13H16O3 | [2] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid or white crystal powder | [7][8] |

| Melting Point | 27-29 °C (lit.) | [1][2] |

| Boiling Point | 187 °C (lit.) | [2] |

| Density | 1.054 g/cm³ | [1] |

| Flash Point | >110 °C | [7] |

| Storage Temperature | -20°C to 2-8°C, under inert atmosphere | [2][7] |

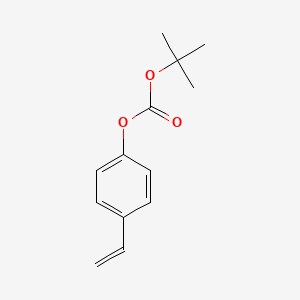

Chemical Structure:

Caption: Chemical structure of tert-Butyl 4-vinylphenyl carbonate.

The Chemistry of Application: The Role of the BOC Group in Photoresists

The primary application of tert-Butyl 4-vinylphenyl carbonate is as a monomer in the synthesis of polymers for chemically amplified photoresists.[2][4] These materials are essential for creating the intricate patterns on microchips. The functionality of these photoresists hinges on the acid-catalyzed deprotection of the BOC group.[3][5]

Mechanism of BOC Deprotection

In a chemically amplified resist system, a photoacid generator (PAG) is dispersed within a polymer matrix derived from tBVPC. Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the PAG generates a strong acid.[5][9] This photogenerated acid then acts as a catalyst in the deprotection of the BOC group during a post-exposure bake (PEB) step.[4][5]

The deprotection reaction proceeds as follows:

-

Protonation: The acidic proton from the PAG protonates the carbonyl oxygen of the BOC group.

-

Cleavage: The protonated BOC group becomes unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decomposition: The carbamic acid intermediate is unstable and readily decomposes to yield a phenolic hydroxyl group on the polymer, releasing carbon dioxide. The tert-butyl cation eliminates a proton to form isobutylene.

This catalytic cycle, where one acid molecule can deprotect multiple BOC groups, is the "amplification" in chemically amplified resists, leading to high sensitivity.[5][6] The conversion of the non-polar, base-insoluble BOC-protected polymer to a polar, base-soluble phenolic polymer creates a significant solubility differential between the exposed and unexposed regions of the resist, allowing for the development of a high-resolution pattern.[3][5]

Caption: Acid-catalyzed deprotection of the BOC group in a chemically amplified photoresist.

Synthesis and Polymerization

Synthesis of tert-Butyl 4-Vinylphenyl Carbonate

A common laboratory-scale synthesis involves the reaction of 4-hydroxystyrene with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2]

Experimental Protocol: Synthesis of tert-Butyl 4-Vinylphenyl Carbonate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxystyrene in a suitable solvent such as water.

-

Base Addition: Add a base, for example, tetramethylammonium hydroxide, to the solution.[2]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up: Once the reaction is complete, perform an appropriate work-up procedure, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate.

-

Purification: Purify the crude product by column chromatography or distillation to obtain pure tert-butyl 4-vinylphenyl carbonate.

Polymerization

tert-Butyl 4-vinylphenyl carbonate can be polymerized through various methods, including radical polymerization.[10] It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting photoresist polymer. For instance, it has been copolymerized with sulfur dioxide to enhance its radiation sensitivity and thermal properties.[10][11]

Experimental Protocol: Radical Polymerization of tert-Butyl 4-Vinylphenyl Carbonate

-

Monomer and Initiator: In a reaction vessel, dissolve tert-butyl 4-vinylphenyl carbonate and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like toluene.[10]

-

Degassing: Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain the temperature for a specified period.

-

Precipitation: After the desired polymerization time, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator, and dry the polymer under vacuum.

-

Characterization: Characterize the resulting polymer for its molecular weight, polydispersity, and thermal properties using techniques like gel permeation chromatography (GPC), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA).

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of tert-butyl 4-vinylphenyl carbonate and its polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to determine the composition of copolymers.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups, such as the carbonyl of the carbonate and the vinyl group.[13]

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the monomer.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymers.[11]

Potential Biomedical Applications

While the primary application of tBVPC is in microelectronics, its unique chemical properties have garnered interest in the biomedical field. Polymers derived from tBVPC can be functionalized after the deprotection of the BOC group, exposing the phenolic hydroxyl group. This allows for the attachment of various molecules, making them potential candidates for:

-

Drug Delivery Systems: The ability to switch from a hydrophobic to a hydrophilic state could be utilized for the controlled release of drugs.[14][15]

-

Biomaterial Surface Modification: The reactive phenolic group can be used to graft biomolecules onto surfaces to improve biocompatibility or introduce specific functionalities.[14]

Research in this area is still emerging, but the versatility of the chemistry suggests a promising future for tBVPC-based polymers in biomedical applications.

Safety and Handling

tert-Butyl 4-vinylphenyl carbonate is considered to be a mild skin irritant and may cause eye and respiratory tract irritation.[1] The toxicological properties have not been fully investigated.[1] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] It is often recommended to store under refrigeration and an inert atmosphere to ensure stability.[2][7]

Conclusion

tert-Butyl 4-vinylphenyl carbonate (CAS 87188-51-0) is a critical monomer in the advancement of microelectronics, enabling the fabrication of complex integrated circuits through chemically amplified photoresist technology. Its unique acid-labile BOC protecting group allows for a highly sensitive and high-resolution patterning process. While its primary role is in lithography, the versatile chemistry of its corresponding polymers opens up intriguing possibilities for the development of novel materials for biomedical applications. As research continues, the full potential of this remarkable molecule is yet to be realized.

References

-

Microscopic deprotection mechanisms and acid loss pathways of chemically amplified photoresists for deep/extreme ultraviolet photolithography. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone]. (1991). Chemistry of Materials, 3(4). Retrieved January 21, 2026, from [Link]

-

Radiation-induced chemistry of poly(4-[(tert-butoxycarbonyl)oxy]styrene-co-sulfur dioxide). (1992). ResearchGate. Retrieved January 21, 2026, from [Link]

-

FT-IR spectra of n-butyl vinyl ether and the model reaction mixture. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Poly(carbonate urethane)-Based Thermogels with Enhanced Drug Release Efficacy for Chemotherapeutic Applications. (2018). PMC. Retrieved January 21, 2026, from [Link]

-

t-BOC based resists: A polymeric platform for .LEQ.0.25.MU.m lithographic technologies. (1993). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chemical amplification resists: History and development within IBM. (n.d.). Retrieved January 21, 2026, from [Link]

-

Dynamics of ionized poly(4-hydroxystyrene)-type resist polymers with tert-butoxycarbonyl-protecting group. (2020). PubMed. Retrieved January 21, 2026, from [Link]

-

4-(Tert-Butoxycarbonyloxy)Styrene | TBSM | CAS No. 87188-51-0. (n.d.). UniVOOK. Retrieved January 21, 2026, from [Link]

-

New Chemically Amplified Positive Photoresist with Phenolic Resin Modified by GMA and BOC Protection. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. (2020). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

-

Pushing Poly(Limonene Carbonate) Toward Commercial Applications: Bio-Based Poly(Menth-1-Ene Carbonate)-Graft-Poly(n-Butyl Acrylate) With Tailored Graft Density. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

- Introduction to Chemically Amplified Photoresists. (n.d.). C.L. Henderson Group.

-

Dynamics of ionized poly(4-hydroxystyrene)-type resist polymers with tert-butoxycarbonyl-protecting group. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis, Morphology, and Biomedical Applications of Plasma-Based Polymers: Recent Trends and Advances. (2022). PMC. Retrieved January 21, 2026, from [Link]

-

The mechanism of action of chemically amplified photoresist. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene Additive for Electron Beam Lithography and Extreme Ultraviolet Lithography. (2023). PMC. Retrieved January 21, 2026, from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved January 21, 2026, from [Link]

-

Biomedical Processing of Polyhydroxyalkanoates. (2018). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0 | Chemsrc [chemsrc.com]

- 2. Tert-Butyl 4-Vinylphenyl Carbonate | 87188-51-0 [chemicalbook.com]

- 3. s3.us.cloud-object-storage.appdomain.cloud [s3.us.cloud-object-storage.appdomain.cloud]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl (4-vinylphenyl) carbonate | 87188-51-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemically Amplified Molecular Glass Photoresist Regulated by 2-Aminoanthracene Additive for Electron Beam Lithography and Extreme Ultraviolet Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 87188-51-0|tert-Butyl (4-vinylphenyl) carbonate|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Poly(carbonate urethane)-Based Thermogels with Enhanced Drug Release Efficacy for Chemotherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of tert-Butyl 4-vinylphenyl carbonate

Foreword: Unveiling the Molecular Architecture of a Key Photoresist Monomer

In the landscape of advanced materials science and semiconductor manufacturing, the precise structural elucidation of monomeric building blocks is paramount. tert-Butyl 4-vinylphenyl carbonate stands as a critical component in the formulation of chemically amplified photoresists, pivotal materials in modern microlithography. Its unique molecular design, featuring a vinyl group for polymerization and a thermally labile tert-butoxycarbonyl (BOC) protecting group, enables the creation of high-resolution patterns essential for integrated circuits. This guide provides a comprehensive, in-depth analysis of the structural characterization of tert-butyl 4-vinylphenyl carbonate, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification and quality control. We will delve into the core analytical techniques, interpreting the spectral data to build a complete and validated understanding of this vital industrial monomer.

Foundational Chemical Properties and Synthesis

A thorough structural analysis begins with an understanding of the fundamental properties of the molecule. tert-Butyl 4-vinylphenyl carbonate is a solid or semi-solid at room temperature, with a melting point in the range of 27-29 °C and a boiling point of approximately 187 °C.[1] Its molecular formula is C₁₃H₁₆O₃, corresponding to a molecular weight of 220.26 g/mol .[2]

The synthesis of this monomer is typically achieved through the reaction of 4-hydroxystyrene with di-tert-butyl dicarbonate in the presence of a base, such as tetramethylammonium hydroxide, in an aqueous medium.[1] This reaction effectively protects the phenolic hydroxyl group of the 4-hydroxystyrene with a BOC group, rendering it non-acidic and enabling its use in photoresist formulations. The vinyl group remains available for subsequent polymerization reactions.

Table 1: Key Physicochemical Properties of tert-Butyl 4-vinylphenyl carbonate

| Property | Value | Source(s) |

| CAS Number | 87188-51-0 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |

| Molecular Weight | 220.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow viscous liquid or solid | [1] |

| Melting Point | 27-29 °C | [1] |

| Boiling Point | 187 °C | [1] |

| Purity | Typically ≥ 98% | [2] |

The Cornerstone of Analysis: A Multi-technique Approach to Structural Verification

To unequivocally confirm the structure of tert-butyl 4-vinylphenyl carbonate, a suite of spectroscopic techniques is employed. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the synthesis and structural confirmation of tert-butyl 4-vinylphenyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified tert-butyl 4-vinylphenyl carbonate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum:

The expected ¹H NMR spectrum of tert-butyl 4-vinylphenyl carbonate will exhibit several distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for tert-Butyl 4-vinylphenyl carbonate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Splitting |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to the vinyl group | These protons are deshielded by the aromatic ring current and the electron-withdrawing effect of the vinyl group. They appear as a doublet due to coupling with the adjacent aromatic protons. |

| ~7.1 | Doublet | 2H | Aromatic protons ortho to the carbonate group | These protons are also deshielded by the aromatic ring but are slightly more shielded than the protons ortho to the vinyl group. They appear as a doublet due to coupling with their neighboring aromatic protons. |

| ~6.7 | Doublet of Doublets | 1H | Vinylic proton (-CH=) | This proton is part of the vinyl group and is coupled to the two terminal vinylic protons, resulting in a doublet of doublets. Its chemical shift is in the typical range for vinylic protons. |

| ~5.7 | Doublet | 1H | Terminal vinylic proton (trans to phenyl) | One of the two terminal vinylic protons. It is coupled to the other vinylic proton on the same carbon (geminal coupling) and the vinylic proton on the adjacent carbon (vicinal coupling). |

| ~5.2 | Doublet | 1H | Terminal vinylic proton (cis to phenyl) | The other terminal vinylic proton, with its own characteristic coupling constants. |

| ~1.5 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, sharp peak. The lack of adjacent protons leads to a singlet multiplicity. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Analysis

The sample preparation and instrument setup are similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in tert-butyl 4-vinylphenyl carbonate.

Table 3: Predicted ¹³C NMR Spectral Data for tert-Butyl 4-vinylphenyl carbonate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~152 | Carbonyl carbon (C=O) | The carbonyl carbon is highly deshielded due to the electronegativity of the two adjacent oxygen atoms. |

| ~150 | Aromatic carbon attached to the carbonate group | This aromatic carbon is deshielded by the electron-withdrawing effect of the carbonate group. |

| ~136 | Aromatic carbon attached to the vinyl group | The vinyl group also has an electron-withdrawing effect, leading to a downfield shift for this carbon. |

| ~132 | Vinylic carbon (-CH=) | The sp² hybridized vinylic carbon appears in the characteristic downfield region for alkenes. |

| ~127 | Aromatic carbons ortho to the vinyl group | These aromatic carbons are influenced by the vinyl substituent. |

| ~121 | Aromatic carbons ortho to the carbonate group | These aromatic carbons are influenced by the carbonate substituent. |

| ~115 | Terminal vinylic carbon (=CH₂) | The terminal sp² hybridized carbon of the vinyl group. |

| ~83 | Quaternary carbon of the tert-butyl group (-C(CH₃)₃) | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |

| ~28 | Methyl carbons of the tert-butyl group (-C(CH₃)₃) | The sp³ hybridized methyl carbons of the tert-butyl group appear in the typical aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Interpretation of the FT-IR Spectrum:

The FT-IR spectrum of tert-butyl 4-vinylphenyl carbonate will display characteristic absorption bands corresponding to its various functional groups.

Table 4: Characteristic FT-IR Absorption Bands for tert-Butyl 4-vinylphenyl carbonate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium | =C-H | Aromatic and vinylic C-H stretching |

| ~2980-2930 | Medium-Strong | -C-H | Aliphatic C-H stretching (tert-butyl) |

| ~1760 | Strong | C=O | Carbonyl stretching of the carbonate |

| ~1630 | Medium | C=C | Vinylic C=C stretching |

| ~1600, 1500 | Medium | C=C | Aromatic C=C stretching |

| ~1280, 1160 | Strong | C-O | C-O stretching of the carbonate group |

| ~990, 910 | Strong | =C-H | Out-of-plane bending of vinylic C-H |

| ~840 | Strong | C-H | Out-of-plane bending of para-disubstituted aromatic C-H |

graph "FTIR_Interpretation" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];a [label="FT-IR Spectrum", pos="2,3!"]; b [label="~1760 cm⁻¹ (Strong)\nC=O Stretch", pos="0,2!"]; c [label="~1630 cm⁻¹ (Medium)\nC=C Vinylic Stretch", pos="4,2!"]; d [label="~1280, 1160 cm⁻¹ (Strong)\nC-O Stretch", pos="0,0!"]; e [label="~990, 910 cm⁻¹ (Strong)\n=C-H Bending", pos="4,0!"];

a -- b [label="Carbonate"]; a -- c [label="Vinyl Group"]; a -- d [label="Carbonate"]; a -- e [label="Vinyl Group"]; }

Caption: Key FT-IR absorption bands for the identification of functional groups in tert-butyl 4-vinylphenyl carbonate.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, further structural information. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like tert-butyl 4-vinylphenyl carbonate.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum:

The mass spectrum will show a peak for the molecular ion (M⁺•) and several other peaks corresponding to fragment ions.

-

Molecular Ion Peak (M⁺•): A peak at m/z = 220, corresponding to the molecular weight of C₁₃H₁₆O₃. The presence of this peak confirms the molecular formula.

-

Key Fragmentation Pathways:

-

Loss of a tert-butyl group: A prominent peak at m/z = 163, resulting from the cleavage of the tert-butyl cation ((CH₃)₃C⁺, m/z = 57) from the molecular ion.

-

Loss of isobutylene: A peak at m/z = 164, due to the loss of a neutral isobutylene molecule ((CH₃)₂C=CH₂, 56 Da) via a McLafferty-type rearrangement.

-

Loss of CO₂: A peak at m/z = 176, corresponding to the loss of carbon dioxide (44 Da).

-

Formation of the tert-butyl cation: A strong peak at m/z = 57, corresponding to the stable tert-butyl cation. This is often the base peak in the spectrum.

-

Conclusion: A Validated Structural Identity

The synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive structural analysis of tert-butyl 4-vinylphenyl carbonate. The data obtained from these techniques are complementary and self-validating, confirming the presence of the vinyl group, the para-substituted aromatic ring, and the tert-butyl carbonate moiety. This rigorous analytical approach is essential for ensuring the purity, identity, and suitability of this monomer for its critical applications in the development of advanced photoresist materials. The detailed protocols and spectral interpretations provided in this guide serve as a valuable resource for scientists and researchers in ensuring the quality and consistency of this important chemical compound.

References

-

Catsyn. Tert-butyl 4-vinylphenyl carbonate | CAS 87188-51-0. [Link]

-

Chemsrc. TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0. [Link]

-

PubChem. CID 158312995 | C26H32O6. [Link]

-

US EPA. Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester - Substance Details. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Spectroscopic Guide to p-tert-Butoxycarbonyloxystyrene (PTBOCS): Characterization via NMR, IR, and MS

Introduction: The Analytical Imperative for p-tert-Butoxycarbonyloxystyrene

p-tert-Butoxycarbonyloxystyrene, systematically known as tert-butyl (4-vinylphenyl) carbonate (CAS 87188-51-0), is a cornerstone monomer in advanced polymer science. Its principal application lies in the synthesis of poly(p-hydroxystyrene) through a chemically amplified photoresist process.[1] The tert-butoxycarbonyl (Boc) protecting group offers thermal stability and solubility, which upon acid-catalyzed cleavage, yields the polar hydroxystyrene unit. This transformation is fundamental to micropatterning in the electronics industry.[1]

Given its critical role, unambiguous identification and purity assessment of the PTBOCS monomer are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will move beyond mere data presentation to explain the causal links between molecular structure and spectral output, providing researchers and developers with a robust framework for analysis.

Below is the chemical structure of p-tert-butoxycarbonyloxystyrene, with atoms numbered for subsequent NMR spectral assignments.

Caption: Molecular structure of p-tert-butoxycarbonyloxystyrene (PTBOCS).

Integrated Spectroscopic Workflow

A robust characterization of PTBOCS relies not on a single technique, but on the synergistic information from multiple spectroscopic methods. Each method probes different aspects of the molecular structure, and together they provide a comprehensive and self-validating analytical picture.

Caption: Integrated workflow for the complete spectroscopic characterization of PTBOCS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[2] For PTBOCS, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the vinyl, aromatic, and Boc groups.

Expert Insight: Why CDCl₃ is the Solvent of Choice

Deuterated chloroform (CDCl₃) is the preferred solvent for PTBOCS analysis. Its excellent solubilizing power for nonpolar to moderately polar organic molecules ensures a homogenous solution, leading to sharp, well-resolved NMR signals.[3] Furthermore, its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and do not typically overlap with the key resonances of the analyte. Tetramethylsilane (TMS) is used as the internal standard, providing a universal reference point (δ = 0.00 ppm) for chemical shifts.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a direct count and electronic environment of the protons. The spectrum of PTBOCS is characterized by three distinct regions: the vinylic protons, the aromatic protons, and the highly shielded aliphatic protons of the Boc group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| ~7.42 | d | ~8.5 | H-2, H-6 |

| ~7.10 | d | ~8.5 | H-3, H-5 |

| ~6.69 | dd | J = 17.6, 10.9 | H-7 (α-vinyl) |

| ~5.70 | d | J = 17.6 | H-8b (β-vinyl, trans) |

| ~5.25 | d | J = 10.9 | H-8a (β-vinyl, cis) |

| ~1.53 | s | - | H-13 (t-Butyl) |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

-

Aromatic Region (δ 7.0-7.5 ppm): The protons on the benzene ring appear as two distinct doublets, characteristic of a para-substituted system (an AA'BB' system). The downfield doublet (~7.42 ppm) corresponds to the protons ortho to the electron-donating vinyl group, while the upfield doublet (~7.10 ppm) corresponds to the protons ortho to the electron-withdrawing carbonate group.

-

Vinylic Region (δ 5.0-7.0 ppm): The three vinyl protons form a classic AMX spin system. The α-proton (H-7) is a doublet of doublets due to coupling with both cis and trans β-protons. The two β-protons (H-8) are diastereotopic and appear as distinct doublets, showing characteristic geminal, cis, and trans coupling constants.[2]

-

Aliphatic Region (δ ~1.5 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of the Boc protecting group. Its high integration value (9H) is a key identifier.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functional group.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~151.8 | C-10 (C=O) |

| ~150.5 | C-4 |

| ~136.5 | C-1 |

| ~135.8 | C-7 (α-vinyl) |

| ~127.0 | C-2, C-6 |

| ~120.8 | C-3, C-5 |

| ~114.5 | C-8 (β-vinyl) |

| ~83.9 | C-12 (Quaternary t-Butyl) |

| ~27.7 | C-13 (Methyl t-Butyl) |

Note: Data synthesized from analysis of similar structures and polymer characterization studies.[1]

-

Key Quaternary Carbons: The spectrum is distinguished by several low-intensity quaternary carbon signals: the carbonyl carbon of the carbonate (~151.8 ppm), the aromatic carbon attached to the oxygen (~150.5 ppm), and the central carbon of the tert-butyl group (~83.9 ppm).

-

Aromatic and Vinylic Carbons: These appear in the typical downfield region for sp²-hybridized carbons (δ 110-155 ppm).

-

Aliphatic Carbons: The highly shielded methyl carbons of the tert-butyl group appear as a strong signal in the upfield region (~27.7 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.

Expert Insight: The Power of ATR-FTIR

For a viscous liquid or low-melting solid like PTBOCS, Attenuated Total Reflectance (ATR) is the ideal sampling technique.[4][5] It requires minimal to no sample preparation, eliminating the need for solvents or KBr pellets. A small drop of the sample is placed directly on the ATR crystal (commonly diamond or ZnSe), ensuring excellent sample contact and yielding a high-quality, reproducible spectrum.[6]

IR Spectrum Analysis

The IR spectrum of PTBOCS is dominated by strong absorptions corresponding to the carbonate and styrene moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3010 | C-H Stretch | Aromatic & Vinylic (sp²) |

| ~2980-2870 | C-H Stretch | Aliphatic (sp³) |

| ~1755 | C=O Stretch (strong, sharp) | Carbonate |

| ~1630 | C=C Stretch | Vinylic |

| ~1605, 1505 | C=C Stretch | Aromatic Ring |

| ~1250, 1160 | C-O Stretch (strong) | Carbonate (O-C=O) |

| ~990, 910 | C-H Bend (Out-of-plane) | Vinylic |

| ~840 | C-H Bend (Out-of-plane) | p-disubstituted Aromatic |

-

The Carbonyl Signature: The most diagnostic peak in the spectrum is the intense, sharp absorption around 1755 cm⁻¹ , which is characteristic of the C=O stretch in a carbonate ester. Its position and intensity are unambiguous identifiers.

-

Styrenic Features: The presence of the styrene unit is confirmed by the sp² C-H stretches above 3000 cm⁻¹, the vinyl C=C stretch near 1630 cm⁻¹, and the strong out-of-plane C-H bending modes around 990 and 910 cm⁻¹.

-

Carbon-Oxygen Stretches: A complex and strong series of bands between 1250 cm⁻¹ and 1160 cm⁻¹ corresponds to the asymmetric and symmetric C-O stretching vibrations of the carbonate group, further confirming its presence.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern.

Expert Insight: Electron Ionization (EI) for Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule.[7][8] While this can sometimes prevent the observation of a molecular ion for fragile molecules, for a relatively stable compound like PTBOCS, it is ideal. The high energy (typically 70 eV) induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint and aids in structural confirmation.[9][10]

MS Spectrum and Fragmentation Analysis

The molecular weight of PTBOCS (C₁₃H₁₆O₃) is 220.26 g/mol . The EI mass spectrum would be expected to show the molecular ion peak and several characteristic fragment ions.

Caption: Plausible fragmentation pathways for PTBOCS under Electron Ionization (EI).

| m/z Value | Proposed Fragment Identity | Notes |

| 220 | [C₁₃H₁₆O₃]⁺• | Molecular Ion (M⁺) |

| 164 | [M - C₄H₈]⁺• | Loss of isobutylene via rearrangement |

| 119 | [M - C₅H₉O₂]⁺ | Loss of Boc radical (•O-C(O)O-tBu) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (stable, often the base peak) |

-

Molecular Ion Peak: A peak at m/z = 220 confirms the molecular weight of the monomer.

-

Loss of the Protecting Group: The most characteristic fragmentation pathway involves the cleavage of the bonds around the carbonate group. The formation of the highly stable tert-butyl cation at m/z = 57 is expected to be a very prominent, if not the base, peak in the spectrum.

-

Alternative Fragmentation: Another significant cleavage is the loss of the entire Boc radical to give a vinylphenoxide-type cation at m/z = 119 . Further fragmentation can occur, but these primary losses are the most diagnostic for confirming the overall structure.

Experimental Protocols

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the PTBOCS sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[11]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans (typically 128 or more) will be required due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (FID) using a Fourier transform. Reference the spectrum by setting the TMS peak to 0.00 ppm. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals.

Protocol 2: ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum of the clean, empty crystal.[12]

-

Sample Application: Place a single drop of the PTBOCS liquid (or a small amount of the solid if at room temperature) onto the center of the ATR crystal.[13]

-

Data Acquisition: If the sample is solid, apply pressure using the instrument's clamp to ensure good contact. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: EI-MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like PTBOCS, this can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).[8]

-

Ionization: Volatilize the sample in the ion source under high vacuum. Bombard the gaseous molecules with a beam of electrons at a standard energy of 70 eV.[7]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The structural integrity of p-tert-butoxycarbonyloxystyrene is confirmed through a confluence of spectroscopic data. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the presence of the vinyl, aromatic, and Boc moieties. IR spectroscopy provides rapid and unambiguous confirmation of the critical carbonate functional group via its strong C=O and C-O stretching vibrations. Finally, mass spectrometry confirms the correct molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques form a self-validating system, providing researchers with the necessary tools to ensure the identity and purity of this vital monomer for advanced materials synthesis.

References

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Holčapek, M., et al. (2018). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

-

Hawker, C. J., et al. (1999). Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations. Publications. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Request PDF. (2025). Synthesis of Photocleavable Linear Macromonomers by ATRP and Star Macromonomers by a Tandem ATRP−Click Reaction: Precursors to Photodegradable Model Networks. [Link]

-

ResearchGate. (2025). Poly(p-tert-butoxycarbonyloxystyrene): a convenient precursor to p-hydroxystyrene resins. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Scribd. (n.d.). Aldrich Polymer Products - CD Catalog and Reference Guide. [Link]

-

Scribd. (n.d.). Aldrich Polymer Products: CD-Catalog and Reference Guide. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

Mars Exploration Program. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy - Experimental Design. [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Experimental Design [web.mit.edu]

- 4. agilent.com [agilent.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. rroij.com [rroij.com]

- 11. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 12. gammadata.se [gammadata.se]

- 13. drawellanalytical.com [drawellanalytical.com]

"physical properties of t-butyl 4-vinylphenyl carbonate"

An In-depth Technical Guide to the Physical and Chemical Properties of t-Butyl 4-Vinylphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of t-butyl 4-vinylphenyl carbonate (tBVPC), a key monomer in the development of advanced photoresist technologies. The document delineates its fundamental physical and chemical properties, spectroscopic signature, and core applications, particularly its role as a photoacid-sensitive protecting group in chemically amplified resists. Methodologies for its synthesis and characterization are discussed, providing researchers and developers with the foundational knowledge required for its effective application in microlithography and materials science.

Chemical Identity and Molecular Structure

t-Butyl 4-vinylphenyl carbonate, also known as p-tert-butoxycarbonyloxystyrene, is an organic compound that merges a styrenic functional group with a tert-butoxycarbonyl (BOC) protecting group attached to a phenol. This unique structure is central to its primary application in the semiconductor industry.

-

Molecular Weight: 220.26 g/mol [3]

-

Common Synonyms: p-tert-Butoxycarbonyloxystyrene, Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester[4][6]

-

InChI Key: GJWMYLFHBXEWNZ-UHFFFAOYSA-N[2]

Caption: Molecular Structure of t-Butyl 4-Vinylphenyl Carbonate.

Core Physical Properties

The physical properties of tBVPC are critical for its handling, storage, and performance in formulation processes. Its melting point near ambient temperature explains why it can be found in various physical states.

| Property | Value | Source(s) |

| Physical Form | White to off-white crystalline powder; may also appear as a solid, semi-solid, or liquid lump. | [2][4] |

| Melting Point | 27-29 °C (lit.) | [1][4][6] |

| Boiling Point | 187 °C at 760 mmHg (lit.) 137 °C at 3 torr | [1][4] |

| Flash Point | 112.2 °C | [6] |

| Octanol-Water Partition Coefficient (LogP) | 3.64350 | [6] |

| Stability | Stable under normal temperatures and pressures. | [6] |

Expert Insight: The observed variability in physical form (from solid to liquid) is a direct consequence of its melting point (27-29 °C), which is very close to standard room temperatures. For consistent handling and to prevent polymerization, it is recommended to store the material under refrigeration.

Spectroscopic and Analytical Characterization

Structural verification of tBVPC is typically achieved through a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected characteristics can be deduced from its molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential tool for confirming the presence of key functional groups.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is expected in the region of 1760-1740 cm⁻¹ , characteristic of the carbonate ester group.

-

Aromatic C=C Stretch: Multiple peaks of medium intensity will appear in the 1600-1450 cm⁻¹ region, corresponding to the phenyl ring.

-

Vinyl (C=C) Stretch: A weaker absorption around 1630 cm⁻¹ is indicative of the vinyl group's carbon-carbon double bond.

-

C-O Stretch: Strong C-O stretching vibrations from the carbonate moiety are expected between 1280-1150 cm⁻¹ .

-

=C-H Bending: Out-of-plane bending vibrations for the vinyl group's C-H bonds typically appear as sharp peaks around 990 cm⁻¹ and 910 cm⁻¹ .[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR provides a definitive map of the hydrogen environments in the molecule.

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons (9H) is expected around δ 1.5 ppm . This is the most prominent signal due to the nine equivalent methyl protons of the BOC group.

-

Aromatic Protons: The para-substituted benzene ring will show two distinct doublets, each integrating to 2 protons (2H), typically in the range of δ 7.2-7.5 ppm .

-

Vinyl Protons: The vinyl group produces a more complex pattern consisting of three distinct signals in the δ 5.0-7.0 ppm region, corresponding to the three non-equivalent vinyl protons, exhibiting characteristic cis, trans, and geminal coupling.

Synthesis, Reactivity, and Mechanism of Action

Synthesis Pathway

tBVPC is commonly synthesized via the reaction of 4-hydroxystyrene with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically conducted in the presence of a base, such as tetramethylammonium hydroxide, in an aqueous medium.[1] The base deprotonates the phenolic hydroxyl group of 4-hydroxystyrene, forming a phenoxide intermediate that then acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O to yield the final product.

Core Reactivity: Photoacid-Catalyzed Deprotection

The primary utility of tBVPC in drug development and materials science, particularly in microlithography, stems from the lability of the BOC protecting group.[3] In the presence of a strong acid, which is typically generated by a Photoacid Generator (PAG) upon exposure to deep UV light or an electron beam, the BOC group is efficiently cleaved.[3] This "deprotection" reaction converts the non-polar, developer-insoluble carbonate ester back into a polar, alkaline-soluble phenolic hydroxyl group, releasing volatile isobutene and carbon dioxide as byproducts.[3]

This transformation from a hydrophobic to a hydrophilic state is the fundamental principle behind its use in chemically amplified positive-tone photoresists.[3] The catalytic nature of the acid allows a single photo-generated acid molecule to trigger hundreds or thousands of deprotection events, dramatically increasing the sensitivity of the photoresist material.[3]

Caption: Acid-catalyzed deprotection mechanism of the BOC group.

Applications in Research and Development

The unique properties of tBVPC make it an indispensable monomer for creating advanced polymeric materials.

-

Chemically Amplified Photoresists: This is the principal application. tBVPC is polymerized, often with other monomers, to form a backbone resin for high-resolution positive-tone photoresists.[1] These resists are crucial for manufacturing integrated circuits and microelectronic devices using 248 nm (KrF) and electron beam lithography.[3] The polymer's rigid benzene ring structure provides excellent etch resistance, which is vital for transferring the patterned image to the underlying substrate with high fidelity.[3]

-

Drug Delivery and Bioconjugation: While less common, the BOC protecting group strategy is a cornerstone of peptide synthesis and organic chemistry. The ability to mask a reactive hydroxyl group and then selectively deprotect it under specific acidic conditions can be adapted for applications in controlled drug release or the synthesis of complex molecules where protecting group strategies are paramount. The vinyl group also offers a site for further polymerization or functionalization. The lipophilicity of the tert-butyl group is a known factor in medicinal chemistry that can influence a drug candidate's pharmacokinetic profile.[8]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of tBVPC and ensure laboratory safety.

-

Hazards: The compound is classified as a skin and eye irritant (H315, H319).[2][9] It is considered moderately toxic upon skin contact.[1][4] Full toxicological properties have not been completely investigated.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Work in a well-ventilated area or under a chemical fume hood.[6]

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere.[2][5] Refrigeration at 2-8 °C is strongly recommended to prevent thermal degradation and spontaneous polymerization.[2][5][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Experimental Protocol: Monitoring Acid-Catalyzed Deprotection via FT-IR Spectroscopy

This protocol provides a method for qualitatively observing the chemical transformation of tBVPC to poly(4-hydroxystyrene) in solution, simulating its behavior in a photoresist film.

Objective: To confirm the cleavage of the BOC group by monitoring the disappearance of the carbonate C=O stretch and the appearance of the phenolic O-H stretch using FT-IR.

Caption: Workflow for monitoring tBVPC deprotection via FT-IR.

Materials:

-

t-Butyl 4-vinylphenyl carbonate (tBVPC)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA), reagent grade

-

FT-IR Spectrometer

-

Liquid IR transmission cell with NaCl or KBr windows

-

Glass vial, gas-tight syringe

Methodology:

-

Solution Preparation: Prepare a ~5% (w/v) solution of tBVPC in anhydrous DCM in a small glass vial.

-

Causality: DCM is chosen for its IR transparency in the regions of interest and its ability to dissolve the non-polar starting material. Anhydrous solvent prevents unwanted side reactions.

-

-

Baseline Spectrum Acquisition (T=0): Fill the liquid IR cell with the tBVPC solution using a syringe. Place the cell in the FT-IR spectrometer and acquire a background-corrected spectrum.

-

Causality: This initial spectrum serves as the baseline, clearly showing the strong carbonate C=O peak (~1755 cm⁻¹) and the absence of a broad O-H signal.

-

-

Initiation of Deprotection: Carefully inject a catalytic amount of TFA (e.g., 1-2 drops or ~50 µL) into the vial containing the remaining tBVPC solution. Mix gently.

-

Causality: TFA is a strong acid that serves as the catalyst to initiate the deprotection reaction, simulating the role of a photoacid generator.

-

-

Time-Resolved Monitoring: Quickly rinse and fill the IR cell with the acid-containing solution. Begin acquiring spectra at regular time intervals (e.g., every 2 minutes for 20 minutes).

-

Causality: This kinetic monitoring allows for the observation of the reaction progress.

-

-

Data Analysis and Interpretation:

-

Overlay the collected spectra.

-

Expected Observation 1 (Trustworthiness): The intensity of the sharp C=O peak at ~1755 cm⁻¹ will decrease over time, indicating the consumption of the carbonate group.

-

Expected Observation 2 (Trustworthiness): A broad absorption band will appear and grow in intensity between 3500-3200 cm⁻¹ . This is the characteristic signal of the newly formed phenolic O-H group.

-

The successful and correlated observation of these two changes provides a self-validating system, confirming the conversion of tBVPC to 4-vinylphenol.

-

References

-

TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tert-butyl 4-vinylphenyl carbonate | CAS 87188-51-0 | Catsyn. (n.d.). Retrieved January 21, 2026, from [Link]

-

tert-Butyl 4-vinylphenyl carbonate 87188-51-0 Factory PRICE IN STOCK - lookchem. (n.d.). Retrieved January 21, 2026, from [Link]

-

SAFETY DATA SHEET - 4-tert-Butylphenol - Thermo Fisher Scientific. (2024, February 12). Retrieved January 21, 2026, from [Link]

-

FT-IR spectra for poly(4-vinylphenol) and PAO - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC - NIH. (2023, September 8). Retrieved January 21, 2026, from [Link]

Sources

- 1. Tert-Butyl 4-Vinylphenyl Carbonate | 87188-51-0 [chemicalbook.com]

- 2. tert-Butyl (4-vinylphenyl) carbonate | 87188-51-0 [sigmaaldrich.com]

- 3. Tert-butyl 4-vinylphenyl carbonate | CAS 87188-51-0 | Catsyn [catsyn.com]

- 4. tert-Butyl 4-vinylphenyl carbonate 87188-51-0 Factory PRICE IN STOCK p-tert-Butoxycarbonyloxystyrene COA CAS 87188-51-0, CasNo.87188-51-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. 87188-51-0|tert-Butyl (4-vinylphenyl) carbonate|BLD Pharm [bldpharm.com]

- 6. TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Solubility of Carbonic Acid, 1,1-dimethylethyl 4-ethenylphenyl Ester in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, a compound of significant interest in advanced material science and organic synthesis. Also known by synonyms such as tert-butyl 4-vinylphenyl carbonate and p-tert-Butoxycarbonyloxystyrene[1], its solubility is a critical parameter for its application, particularly in lithographic processes where it serves as a key monomer in the formulation of chemically amplified photoresists[2][3]. This document outlines the theoretical considerations for its solubility based on its molecular structure and furnishes detailed experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of common organic solvents. The methodologies provided are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug development, material science, and chemical research professionals.

Introduction: Understanding the Compound

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester (CAS Number: 87188-51-0) is a solid or semi-solid at room temperature with a reported melting point of 27-29 °C[1][2][4]. Its molecular formula is C13H16O3, and it has a molecular weight of approximately 220.27 g/mol [5]. The presence of the tert-butoxycarbonyl (BOC) protecting group is central to its function in photoresist technology. This group can be cleaved under acidic conditions generated by photoacid generators upon exposure to deep ultraviolet light, leading to a significant change in polarity from hydrophobic to hydrophilic. This polarity switch is the fundamental mechanism that allows for the development of high-resolution patterns in semiconductor manufacturing[3].

The handling and application of this monomer in various formulations necessitate a thorough understanding of its solubility in different organic solvents. Solubility dictates the choice of solvent for synthesis, purification, formulation, and application processes. Inappropriate solvent selection can lead to issues such as incomplete dissolution, precipitation, or undesirable side reactions, all of which can compromise the performance of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 87188-51-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C13H16O3 | [5][6] |

| Molecular Weight | 220.26 g/mol | [1][3] |

| Melting Point | 27-29 °C (lit.) | [1][2][4] |

| Boiling Point | 187 °C (lit.) or 308.8 °C at 760 mmHg | [1][2][4] |

| Density | ~1.054 g/cm³ | [4] |

| Physical Form | Solid, Semi-solid, or Liquid | [6] |

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another[8][9]. The molecular structure of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester contains both nonpolar and moderately polar functionalities, suggesting a nuanced solubility profile.

-

Nonpolar characteristics: The presence of the phenyl ring and the bulky tert-butyl group imparts significant nonpolar character to the molecule.

-

Polar characteristics: The carbonate ester group (-O-(C=O)-O-) introduces polarity through its carbonyl and ether linkages, which can participate in dipole-dipole interactions.

Based on this structure, it is anticipated that Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester will exhibit good solubility in a range of common organic solvents. Solvents with intermediate polarity, as well as nonpolar aromatic and chlorinated solvents, are likely to be effective. Conversely, its solubility in highly polar protic solvents like water is expected to be low, and it is also likely to be less soluble in very nonpolar aliphatic hydrocarbons.

Experimental Determination of Solubility

To ascertain the precise solubility of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester, a systematic experimental approach is required. The following protocols are provided to guide researchers in this determination.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an indication of solubility in a variety of solvents.

Protocol:

-

Dispense approximately 25 mg of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester into a series of small, dry test tubes or vials.

-

To each tube, add 0.75 mL of a different test solvent in small portions.

-

After each addition, vigorously shake or vortex the tube for 10-20 seconds.

-

Visually inspect the solution for complete dissolution.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

A suggested list of solvents for initial screening is provided in Table 2, covering a range of polarities.

| Solvent | Polarity | Expected Solubility |

| Hexane | Nonpolar | Low to Moderate |

| Toluene | Nonpolar (Aromatic) | High |

| Dichloromethane | Polar Aprotic | High |

| Diethyl Ether | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Isopropanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Low to Moderate |

| Water | Polar Protic | Insoluble |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Prepare a series of saturated solutions by adding an excess amount of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester to a known volume of each selected solvent in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the flasks to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantify the concentration of the dissolved compound in the supernatant. This can be achieved through various analytical techniques, such as:

-

Gravimetric analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.

-

Spectrophotometric analysis: If the compound has a suitable chromophore, create a calibration curve using solutions of known concentration and measure the absorbance of the saturated solution.

-

Chromatographic analysis (e.g., HPLC): Use a calibrated HPLC method to determine the concentration of the compound in the supernatant.

-

-

Express the solubility in appropriate units, such as g/L or mg/mL.

Visualizing the Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual basis of solubility.

Caption: Experimental workflows for qualitative and quantitative solubility determination.

Caption: Relationship between molecular structure and expected solubility.

Safety Precautions

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester may cause skin and eye irritation[4]. It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling[6][10].

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester in organic solvents. While theoretical considerations based on its molecular structure provide valuable initial predictions, rigorous experimental determination is essential for obtaining precise and reliable data. The protocols outlined herein offer a systematic approach for researchers to generate the critical solubility data required for the successful application of this important compound in their work.

References

- ChemicalBook. (2025, September 2). Tert-Butyl 4-Vinylphenyl Carbonate | 87188-51-0.

- Chemsrc. (2025, August 25). TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Sigma-Aldrich. tert-Butyl (4-vinylphenyl) carbonate | 87188-51-0.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemwill Asia co.,Ltd. tert-Butyl 4-vinylphenyl carbonate 87188-51-0 Factory PRICE IN STOCK p-tert-Butoxycarbonyloxystyrene COA CAS 87188-51-0.

- Catsyn. Tert-butyl 4-vinylphenyl carbonate | CAS 87188-51-0.

- Sigma-Aldrich. tert-Butyl (4-vinylphenyl) carbonate | 87188-51-0.

- ChemicalBook. 87188-51-0(Tert-Butyl 4-Vinylphenyl Carbonate) Product Description.

- Thermo Fisher Scientific. (2024, February 12). SAFETY DATA SHEET.

- U.S. Environmental Protection Agency. Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester - Substance Details.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Sigma-Aldrich. tert-Butyl (4-vinylphenyl) carbonate | 87188-51-0.

- Pharos. Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester.

- Zander, N., & Frank, R. THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses Procedure.

- Wuhan Houshuang Technology Co., Ltd. Carbonic acid,1,1-dimethylethyl 4-ethenylphenyl ester.

- ChemicalBook. Carbonic acid 1,1-dimethylethyl 4-ethenylphenyl ester polymer with 1-ethenyl-4-(1-ethoxyethoxy)benzene and 4-ethenylphenyl.

Sources

- 1. tert-Butyl 4-vinylphenyl carbonate 87188-51-0 Factory PRICE IN STOCK p-tert-Butoxycarbonyloxystyrene COA CAS 87188-51-0, CasNo.87188-51-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 2. Tert-Butyl 4-Vinylphenyl Carbonate | 87188-51-0 [chemicalbook.com]

- 3. Tert-butyl 4-vinylphenyl carbonate | CAS 87188-51-0 | Catsyn [catsyn.com]

- 4. TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0 | Chemsrc [chemsrc.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. tert-Butyl (4-vinylphenyl) carbonate | 87188-51-0 [sigmaaldrich.com]

- 7. 87188-51-0 CAS MSDS (Tert-Butyl 4-Vinylphenyl Carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.ws [chem.ws]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of tert-Butyl 4-vinylphenyl carbonate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of tert-Butyl 4-vinylphenyl carbonate (tBVPC). As a critical monomer in the formulation of chemically amplified photoresists for advanced lithography, understanding its thermal behavior is paramount for ensuring process stability, predicting shelf-life, and optimizing lithographic performance. This document synthesizes mechanistic insights with practical experimental protocols, offering researchers, process engineers, and drug development professionals a detailed reference for the characterization and handling of this pivotal compound. We will explore the kinetics of decomposition, delineate the primary thermal and acid-catalyzed decomposition mechanisms, and provide field-proven methodologies for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction: The Pivotal Role of tBVPC in Advanced Materials

Tert-Butyl 4-vinylphenyl carbonate, also known as p-tert-butoxycarbonyloxystyrene, is a functionalized monomer of significant industrial importance. Its molecular architecture, featuring a polymerizable vinyl group and a thermally labile tert-butoxycarbonyl (t-Boc) protecting group, makes it an essential building block for polymers used in chemically amplified photoresists.[1] These materials are the cornerstone of high-resolution patterning in the manufacturing of integrated circuits and other microelectronic devices.[2]

The core functionality of tBVPC in photoresist applications lies in the acid-catalyzed deprotection of the t-Boc group.[2] Upon exposure to deep ultraviolet (DUV) or electron beam radiation, a photoacid generator (PAG) releases a strong acid. Subsequent heating (the post-exposure bake) provides the thermal energy for this acid to catalytically cleave the t-Boc group, releasing isobutene and carbon dioxide. This reaction transforms the polymer from a nonpolar, developer-insoluble state to a polar, developer-soluble state, enabling the formation of precise, high-resolution patterns.[2]

However, the inherent thermal lability of the t-Boc group also presents challenges. Premature thermal decomposition, either during storage, formulation, or processing, can lead to unintended deprotection, altering the polymer's solubility characteristics and compromising the lithographic process. Therefore, a thorough understanding of the thermal stability and decomposition kinetics of the tBVPC monomer is critical for material design, quality control, and process optimization.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of tBVPC is presented below. While specific thermal decomposition data from TGA is not widely published, its stability is generally considered high in the absence of acidic contaminants.[2]

| Property | Value | Reference |

| CAS Number | 87188-51-0 | [3] |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.26 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 27-29 °C (lit.) | [3][5] |

| Boiling Point | 187 °C (lit.) | [3] |

| Thermal Stability | Good under normal conditions; sensitive to acid | [2] |

Mechanisms of Decomposition

The decomposition of tert-Butyl 4-vinylphenyl carbonate can proceed through two primary pathways: a purely thermal, uncatalyzed elimination and a significantly lower-temperature, acid-catalyzed deprotection.

Uncatalyzed Thermal Decomposition